molecular formula C16H19NO2 B13496747 Tert-butyl 7-ethynyl-3,4-dihydroisoquinoline-2(1h)-carboxylate

Tert-butyl 7-ethynyl-3,4-dihydroisoquinoline-2(1h)-carboxylate

Cat. No.: B13496747
M. Wt: 257.33 g/mol
InChI Key: XRBXLYSFRIWNCP-UHFFFAOYSA-N
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Description

Tert-butyl 7-ethynyl-3,4-dihydroisoquinoline-2(1h)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-ethynyl-3,4-dihydroisoquinoline-2(1h)-carboxylate typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.

    Esterification: The carboxylate group can be introduced through esterification, where the carboxylic acid reacts with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions might convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or organolithium reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted isoquinolines and their derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine

    Pharmacophores: The isoquinoline core is a common pharmacophore in medicinal chemistry, potentially leading to the development of new drugs.

    Biological Activity: Studies might explore its activity against various biological targets, including enzymes and receptors.

Industry

    Material Science:

    Agrochemicals: Possible use in the synthesis of new agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve interactions with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the ethynyl and tert-butyl groups.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline.

Uniqueness

Tert-butyl 7-ethynyl-3,4-dihydroisoquinoline-2(1h)-carboxylate is unique due to the presence of the ethynyl and tert-butyl groups, which can significantly alter its chemical reactivity and biological activity compared to other isoquinolines.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 7-ethynyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H19NO2/c1-5-12-6-7-13-8-9-17(11-14(13)10-12)15(18)19-16(2,3)4/h1,6-7,10H,8-9,11H2,2-4H3

InChI Key

XRBXLYSFRIWNCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C#C

Origin of Product

United States

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